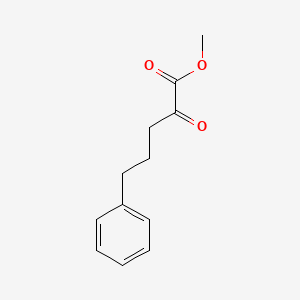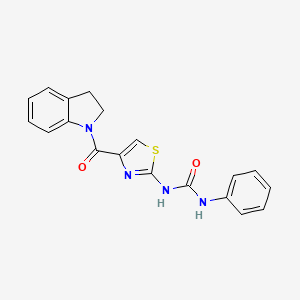
1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea is a heterocyclic molecule that contains both thiazole and urea functional groups. The indoline moiety suggests the presence of a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring. The thiazole is a five-membered ring containing both sulfur and nitrogen atoms, which is known for its presence in various biologically active compounds. The phenylurea part of the molecule indicates a urea linkage to a phenyl group, which is a common structural motif in medicinal chemistry due to its hydrogen bonding capabilities and its influence on the lipophilicity of the molecule.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the formation of key intermediates such as thioureas, isothiocyanates, and indole derivatives. For instance, the synthesis of 1,3,4-thiadiazole derivatives containing an indole ring can be achieved through cyclization reactions involving carbothiosemicarbazides and acid chlorides in the presence of a base . Similarly, the synthesis of 1,3-thiazole derivatives can be performed using thiourea derivatives and acetylenedicarboxylates in ethanol . Although the exact synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, which provides information on the crystal packing and conformation of the molecules . The thiourea moiety is often found to be almost planar, with the carbonyl and thiourea groups adopting an antiperiplanar conformation. This conformation is typically stabilized by intramolecular hydrogen bonding, such as N-H...O interactions . The presence of substituents on the aromatic rings can influence the overall molecular conformation and the potential for intermolecular interactions.
Chemical Reactions Analysis
Heterocyclic compounds like this compound can undergo various chemical reactions depending on the functional groups present. For example, thiadiazole derivatives can participate in ring-opening reactions to form thioketene intermediates, which can further react with nucleophiles to form esters or amides . The reactivity of the thiourea group can also be exploited in the synthesis of thiazole derivatives, as seen in the reaction with acetylenedicarboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, such as the urea and thiazole groups, can affect the solubility and potential for forming crystalline solids. The planarity of the thiourea group and the potential for intramolecular hydrogen bonding can also impact the melting points of these compounds . The electronic properties of the aromatic systems, as well as the presence of electronegative atoms like nitrogen and sulfur, can influence the chemical reactivity and the interaction of these molecules with biological targets.
Mecanismo De Acción
Target of Action
It is known that similar compounds have shown anticancer activity against different cell lines like a549 (lung cancer cell), hela (cervical), mcf-7 (breast cancer cell) and du-145 (prostate cancer cell) .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that inhibits the growth of cancer cells .
Biochemical Pathways
It is known that similar compounds have shown to affect various biological pathways that are crucial for the survival and proliferation of cancer cells .
Pharmacokinetics
These properties play a significant role in determining the bioavailability of the compound .
Result of Action
It is known that similar compounds have shown to inhibit the growth of various cancer cells .
Action Environment
It is known that environmental factors can significantly affect the action of similar compounds .
Propiedades
IUPAC Name |
1-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-17(23-11-10-13-6-4-5-9-16(13)23)15-12-26-19(21-15)22-18(25)20-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBUSWUIMBJDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

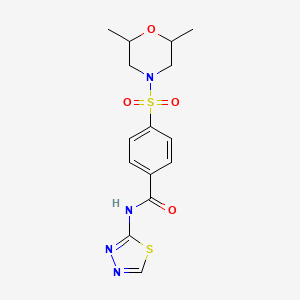
![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530246.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)
![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)
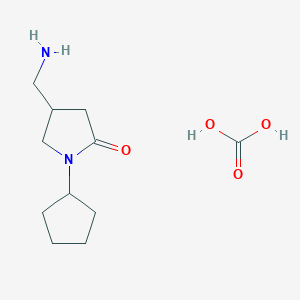

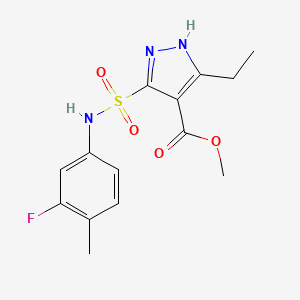
![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)
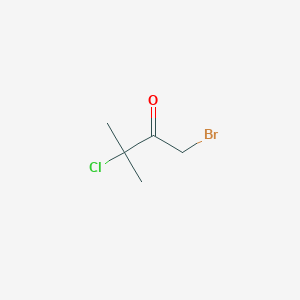
methyl}-2-methyl-1H-indole](/img/structure/B2530263.png)

